

# (R,S)-AM1241 chemical structure and properties

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## Compound of Interest

Compound Name: (R,S)-AM1241

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An In-Depth Technical Guide to **(R,S)-AM1241**: A Protean Ligand of the Cannabinoid CB2 Receptor

## Introduction

**(R,S)-AM1241**, an aminoalkylindole derivative, has emerged as a pivotal research tool in the study of the cannabinoid type 2 (CB2) receptor. Initially classified as a CB2-selective agonist, its demonstrated analgesic efficacy in animal models of neuropathic and inflammatory pain positioned the CB2 receptor as a promising therapeutic target, distinct from the psychoactive effects associated with the CB1 receptor.<sup>[1][2][3]</sup> However, subsequent in-depth characterization has unveiled a complex and nuanced pharmacological profile. **(R,S)-AM1241** is now understood to be a "protean agonist," a ligand whose functional output—be it agonism, neutral antagonism, or inverse agonism—is highly dependent on the specific experimental conditions, such as the assay system and receptor expression levels.<sup>[1][4][5]</sup> This guide provides a comprehensive technical overview of **(R,S)-AM1241**, its chemical properties, its multifaceted pharmacology, the distinct roles of its enantiomers, and detailed experimental protocols for its characterization, aimed at researchers and drug development professionals in the cannabinoid field.

## Chemical and Physical Properties

**(R,S)-AM1241** is a racemic mixture. Its fundamental chemical and physical identifiers are crucial for experimental design and interpretation.

Property	Value	Source(s)
IUPAC Name	(2-iodo-5-nitrophenyl)-(1-(1-methylpiperidin-2-ylmethyl)-1H-indol-3-yl)methanone	[5][6]
Synonyms	(R,S)-3-(2-Iodo-5-nitrobenzoyl)-1-(1-methyl-2-piperidinylmethyl)-1H-indole	
CAS Number	444912-48-5	[5][7]
Molecular Formula	C <sub>22</sub> H <sub>22</sub> IN <sub>3</sub> O <sub>3</sub>	[1][5]
Molecular Weight	503.33 g/mol	[6]
Appearance	Yellow powder / solid	[1][8]
Solubility	Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (5 mg/ml)	[5]

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Chemical Structure:

## Synthesis Overview

The synthesis of racemic AM1241 involves a two-step process. Briefly, the indole nucleus is first acylated using 2-iodo-5-nitrobenzoyl chloride. This is followed by N-alkylation with the mesylate derived from (1-methylpiperidin-2-yl)methanol to yield the final racemic product, **(R,S)-AM1241**. [1]

# Core Pharmacology: A Tale of Protean Agonism and Stereoselectivity

The pharmacological identity of **(R,S)-AM1241** is not static; it is a function of the biological environment. This section dissects its binding characteristics and the context-dependent functional activity that defines it as a protean agonist.

## Binding Affinity and CB2 Receptor Selectivity

**(R,S)-AM1241** demonstrates a clear preference for the CB2 receptor over the CB1 receptor. This selectivity is a cornerstone of its utility in isolating CB2-mediated effects and avoiding the central nervous system (CNS) effects associated with CB1 activation.<sup>[3][9]</sup> The binding affinity, however, is significantly influenced by stereochemistry and the species from which the receptor originates.

Compound	Receptor	K <sub>i</sub> (nM)	Selectivity (CB1/CB2)	Source(s)
(R,S)-AM1241	Human CB2	3.4 - 7.1	~80-fold	<sup>[5][7][10]</sup>
Human CB1	280 - 580	<sup>[3][5]</sup>		
(R)-AM1241	Human CB2	15	>330-fold	<sup>[11]</sup>
Human CB1	~5000	<sup>[11]</sup>		
Rat CB2	16	<sup>[12]</sup>		
Mouse CB2	15	<sup>[12]</sup>		
(S)-AM1241	Human CB2	620	>16-fold	<sup>[12]</sup>
Human CB1	>10000	<sup>[12]</sup>		
Rat CB2	890	<sup>[12]</sup>		
Mouse CB2	600	<sup>[12]</sup>		

Insight: The (R)-enantiomer possesses a dramatically higher binding affinity for the CB2 receptor (over 40-fold) compared to the (S)-enantiomer across all tested species.<sup>[12][13]</sup> This

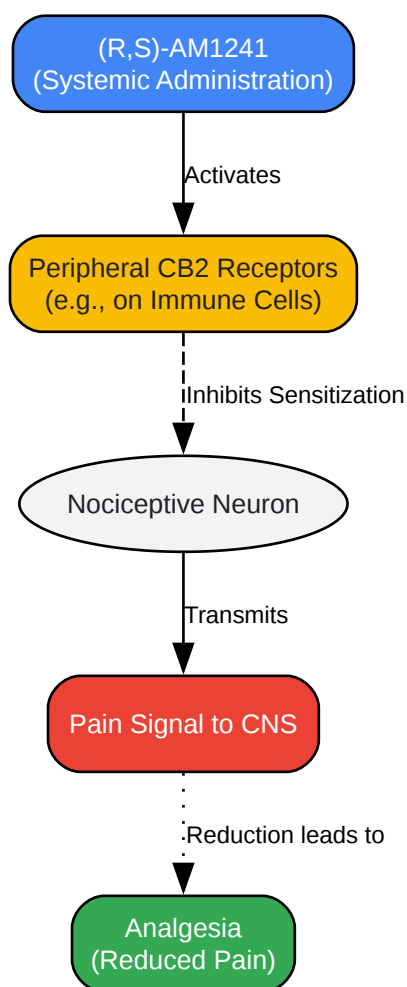
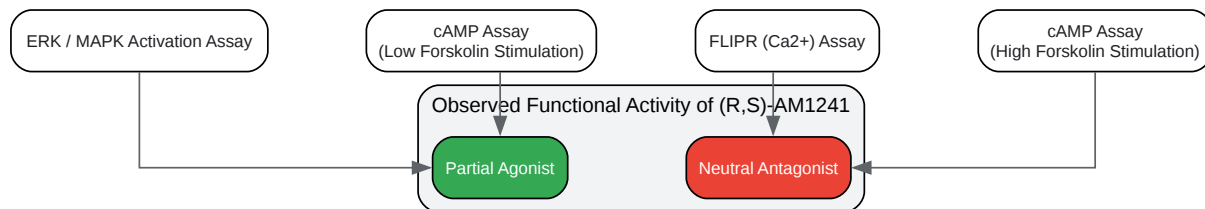
observation is critical, as it implies that in binding assays, the pharmacological profile of the racemic mixture is predominantly reflective of the (R)-enantiomer's interaction with the receptor.

## Functional Activity: The Protean Agonist Profile

The most complex aspect of AM1241's pharmacology is its functional activity. It can act as a partial agonist, a neutral antagonist, or even an inverse agonist depending on the specific assay and its parameters.<sup>[1][4][5]</sup>

- **Partial Agonism:** In assays measuring the activation of Extracellular signal-Regulated Kinase (ERK, or MAP Kinase), **(R,S)-AM1241** consistently behaves as a partial agonist.<sup>[1][4]</sup>
- **Neutral Antagonism:** In high-throughput screening assays like the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures intracellular Ca<sup>2+</sup> mobilization, **(R,S)-AM1241** acts as a neutral antagonist, blocking the effects of a known agonist.<sup>[1][4]</sup>
- **Condition-Dependent Agonism/Antagonism:** In cyclic AMP (cAMP) functional assays, its activity is dependent on the level of adenylyl cyclase stimulation. At high concentrations of the stimulator forskolin, AM1241 acts as a neutral antagonist. However, at lower forskolin concentrations, it exhibits partial agonist activity.<sup>[1][4]</sup>

This phenomenon suggests that the functional efficacy of AM1241 may depend on the level of constitutive activity of the CB2 receptor in a given system.<sup>[1][4]</sup>



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